REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6](C#N)[CH:5]=[CH:4][N:3]=1.CC[O:12][CH2:13][CH3:14]>>[Cl:1][C:2]1[CH:7]=[C:6]([C:13](=[O:12])[CH3:14])[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
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250 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)C#N
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Name
|
|
Quantity
|
3750 mL
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Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
with stirring at 0° C. in 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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ADDITION
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Details
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A solution of MeMgI in ether (1200 mL) was added dropwise
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Type
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STIRRING
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Details
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The resulting solution was stirred for 6 h at room temperature
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Duration
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6 h
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Type
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ADDITION
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Details
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poured into water/ice/6N hydrogen chloride (3000 mL)
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Type
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STIRRING
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Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ether (3×2000 mL)
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Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (2×2000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (1:20 ethyl acetate/petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |